methyl 4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
The compound is a derivative of benzothiazine, which is a type of organic compound known as a heterocycle. Benzothiazines are characterized by a ring structure containing a sulfur atom, a nitrogen atom, and a benzene ring . The “4-(3-bromophenyl)” part of the name indicates a bromine atom attached to the benzene ring, and “methyl … carboxylate 1,1-dioxide” suggests the presence of a carboxylate group (COO-) and two oxygen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the benzothiazine core, with the bromophenyl group and the carboxylate group attached at specific positions . The exact structure would depend on the locations of these groups on the benzothiazine ring.Chemical Reactions Analysis
Benzothiazines can participate in a variety of chemical reactions. For example, they can undergo oxidation and reduction reactions . The presence of the bromophenyl group could also allow for reactions involving the bromine atom, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzothiazines are stable compounds. The presence of the bromine atom and the carboxylate group could affect properties such as solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- A study detailed the facile synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate. These compounds showed promising antibacterial and DPPH radical scavenging activities, indicating potential applications in medicinal chemistry (Zia-ur-Rehman et al., 2009).
- Another research focused on a simple and efficient synthesis pathway for methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt. This compound served as a precursor for the synthesis of new quaternary ammonium derivatives with potential anti-osteoarthritis properties (Vidal et al., 2006).
Chemical Properties and Applications
- Research on crystallographic studies of dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate highlighted the structural transformations under different crystallization conditions, showcasing the compound's chemical versatility and potential application in material science (Arshad et al., 2013).
- A study on the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes under palladium catalysis resulted in the formation of 1,2-benzothiazines and 1,2-benzoisothiazoles, suggesting a method for generating compounds with potential applications in organic electronics or as intermediates in pharmaceutical synthesis (Harmata et al., 2005).
Future Directions
properties
IUPAC Name |
methyl 4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXIWSMJQWWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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